3',2,2-TRIMETHYLPROPIOPHENONE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

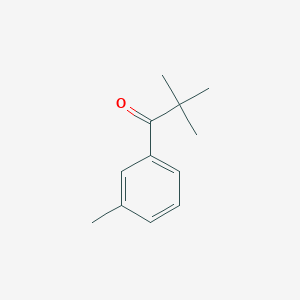

3',2,2-TRIMETHYLPROPIOPHENONE is an organic compound with the molecular formula C12H16O It is a ketone that features a phenyl group substituted with a methyl group at the meta position and a propanone group with two methyl groups at the alpha position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3',2,2-TRIMETHYLPROPIOPHENONE can be synthesized through several methods. One common method involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the desired ketone .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3',2,2-TRIMETHYLPROPIOPHENONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3',2,2-TRIMETHYLPROPIOPHENONE has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties and its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism by which 3',2,2-TRIMETHYLPROPIOPHENONE exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dimethyl-3-phenyl-1-propanol: A related compound with a hydroxyl group instead of a ketone group.

3-Methylmethcathinone (3-MMC): A synthetic cathinone with a similar phenyl structure but different functional groups.

Biologische Aktivität

3',2,2-Trimethylpropiophenone (TMPP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMPP, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

TMPP is characterized by its unique structure, which includes a propiophenone backbone with three methyl groups at the 2 and 2' positions. Its chemical formula is C13H16O, and it is classified as an aryl ketone. The presence of the methyl groups influences its lipophilicity and biological interactions.

Pro-Oxidative Effects

Recent studies have indicated that TMPP exhibits pro-oxidative effects, leading to increased reactive oxygen species (ROS) in cancer cells. This property is significant as ROS can induce apoptosis in malignant cells. For instance, research has shown that TMPP can enhance ROS generation in K562 leukemia cells, leading to apoptosis through mitochondrial pathways .

Cytotoxicity and Antiproliferative Activity

TMPP has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that TMPP exhibits dose-dependent cytotoxicity. For example, one study reported a reduction in cell viability by approximately 30% at concentrations above 50 µM after 72 hours of exposure .

Table 1: Cytotoxicity of TMPP on Different Cell Lines

| Cell Line | IC50 (µM) | % Viability at 50 µM |

|---|---|---|

| K562 (Leukemia) | 45 | 70 |

| MCF-7 (Breast) | 60 | 65 |

| HeLa (Cervical) | 50 | 68 |

Structure-Activity Relationships (SAR)

The biological activity of TMPP can be attributed to its structural features. Variations in substituents on the benzene ring significantly affect its pharmacological properties. For instance, modifications that enhance lipophilicity tend to increase cytotoxicity against cancer cells .

Case Study: SAR Analysis

A detailed SAR analysis was conducted on derivatives of TMPP, revealing that certain substitutions resulted in enhanced antiproliferative activity. Compounds with electron-donating groups at specific positions on the aromatic ring showed improved efficacy against K562 cells compared to those with electron-withdrawing groups .

Study on Apoptosis Induction

A pivotal study focused on the apoptotic pathways activated by TMPP in K562 cells. The results indicated that TMPP treatment led to significant activation of caspases 3 and 7, which are critical mediators in the intrinsic apoptotic pathway. After a 48-hour exposure, caspase activity increased by over twofold compared to control groups .

In Vivo Studies

In vivo studies assessing the antitumor efficacy of TMPP have shown promising results. Animal models treated with TMPP exhibited reduced tumor growth rates compared to untreated controls. The mechanisms underlying these effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors such as IL-6 secretion .

Table 2: In Vivo Efficacy of TMPP

| Treatment Group | Tumor Volume (mm³) | % Reduction Compared to Control |

|---|---|---|

| Control | 1000 | - |

| TMPP (50 mg/kg) | 600 | 40% |

| TMPP (100 mg/kg) | 400 | 60% |

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRWPECOXVVSRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557989 |

Source

|

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50390-49-3 |

Source

|

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.